
3-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide, also known as MMPP, is a chemical compound that has been extensively studied for its potential therapeutic benefits. MMPP belongs to the class of compounds known as piperidines, which are commonly used in the pharmaceutical industry due to their diverse range of biological activities.
Scientific Research Applications
Antimicrobial and Antioxidant Activities A study explored the antimicrobial and antioxidant activities of metabolites isolated from the endophytic fungus Botryosphaeria dothidea, showing potent antimicrobial and antioxidant properties. Although the specific chemical compound was not directly studied, related metabolites demonstrate significant biological activities, suggesting potential research applications in developing new antimicrobial and antioxidant agents (Xiao et al., 2014).
Anticancer Activity Research on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has shown that certain compounds exhibit considerable antioxidant and anticancer activities. The study suggests that derivatives of the compound could be explored for their potential in cancer treatment, especially against glioblastoma and breast cancer cells (Tumosienė et al., 2020).
Pharmacokinetics and Metabolism The pharmacokinetics and metabolism of a selective androgen receptor modulator were investigated in a preclinical study, demonstrating the compound's low clearance, moderate distribution, and extensive metabolism. This research highlights the importance of understanding the pharmacokinetic profile and metabolic pathways of similar compounds for their development and therapeutic application (Wu et al., 2006).
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By targeting factor Xa, the compound can influence the process of blood coagulation .
Mode of Action
3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide interacts with its target, factor Xa, by binding to it . This binding activity is potent, indicating that the compound has a strong affinity for factor Xa . The interaction between the compound and factor Xa results in the inhibition of factor Xa, which can affect the process of blood coagulation .
Biochemical Pathways
The compound’s action on factor Xa affects the coagulation cascade, a biochemical pathway responsible for blood clotting . By inhibiting factor Xa, the compound disrupts this pathway, potentially leading to reduced blood clotting . The downstream effects of this disruption can include a decrease in the formation of blood clots .
Pharmacokinetics
The pharmacokinetic properties of 3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide include its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits good oral bioavailability, indicating that it is well-absorbed when administered orally
Result of Action
The molecular and cellular effects of 3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide’s action include the inhibition of factor Xa and the disruption of the coagulation cascade . These effects can lead to a decrease in blood clotting .
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(27-2)12-8-17/h6-8,10-12,15H,3-5,9,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSAVNSQGDFHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

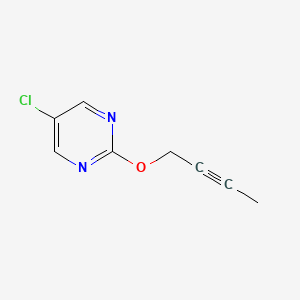
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2722549.png)
![2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722551.png)
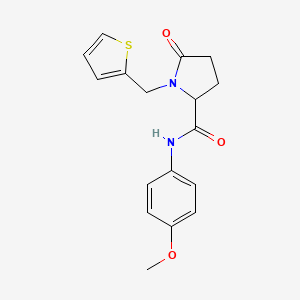
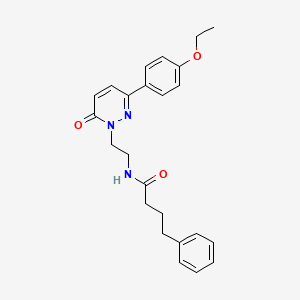
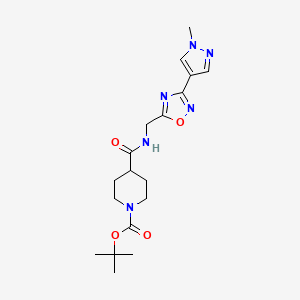
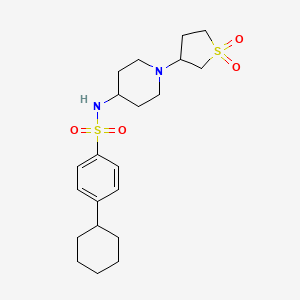
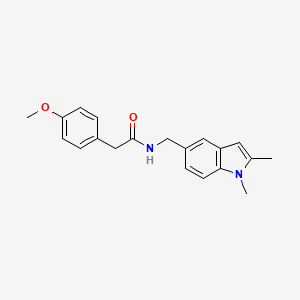
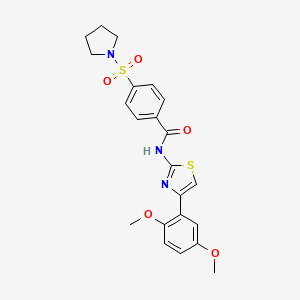
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2722562.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2722563.png)
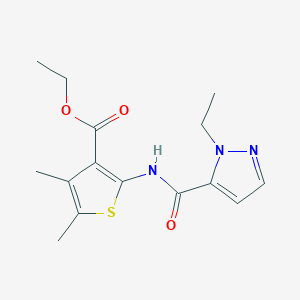
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2722567.png)
![N-(3-{5-[1-(1H-indol-6-ylcarbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)propanamide](/img/structure/B2722568.png)